molecular formula C13H10ClN5OS B2852233 6-chloro-N-[4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 1394742-57-4

6-chloro-N-[4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No. B2852233
CAS RN: 1394742-57-4
M. Wt: 319.77
InChI Key: ZHFJQUBQQDXMJM-UHFFFAOYSA-N
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Description

6-chloro-N-[4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 6-chloro-N-[4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes that are involved in the inflammatory response, cell growth, and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the growth of cancer cells and fungi. Additionally, it has been suggested that this compound may have neuroprotective effects and may be useful in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-chloro-N-[4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide in lab experiments is its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its anti-inflammatory, anticancer, antifungal, and neuroprotective properties. However, one of the limitations of using this compound is its potential toxicity and side effects.

Future Directions

There are several future directions for 6-chloro-N-[4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide. One potential direction is to further investigate its mechanism of action and identify specific targets for this compound. Another direction is to study its potential applications in treating various diseases such as Alzheimer's, Parkinson's, and Huntington's. Additionally, further studies can be conducted to investigate its potential toxicity and side effects in order to determine its safety for use in humans.

Synthesis Methods

The synthesis of 6-chloro-N-[4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves the reaction of 6-chloronicotinoyl chloride with 4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine in the presence of a base. The resulting product is then treated with 2-amino-3-cyanopyridine to yield this compound.

Scientific Research Applications

6-chloro-N-[4-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anticancer, and antifungal properties. This compound has also been studied for its potential use in treating various diseases such as Alzheimer's, Parkinson's, and Huntington's.

properties

IUPAC Name

6-chloro-N-[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5OS/c1-19-6-9(5-16-19)10-7-21-13(17-10)18-12(20)8-2-3-11(14)15-4-8/h2-7H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFJQUBQQDXMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CSC(=N2)NC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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